molecular formula C7H16BNO2 B11920909 (3-(Pyrrolidin-1-yl)propyl)boronic acid CAS No. 732942-28-8

(3-(Pyrrolidin-1-yl)propyl)boronic acid

Cat. No.: B11920909
CAS No.: 732942-28-8
M. Wt: 157.02 g/mol
InChI Key: LKUQGGVRRAHOGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(Pyrrolidin-1-yl)propyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a propyl chain, which is further connected to a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Pyrrolidin-1-yl)propyl)boronic acid typically involves the reaction of pyrrolidine with a suitable boronic acid precursor. One common method is the palladium-catalyzed cross-coupling reaction, where pyrrolidine is reacted with a boronic acid derivative under specific conditions. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to facilitate the coupling process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of automated systems and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(3-(Pyrrolidin-1-yl)propyl)boronic acid undergoes various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include boronic esters, borates, and various substituted derivatives of this compound. These products are valuable intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(3-(Pyrrolidin-1-yl)propyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-(Pyrrolidin-1-yl)propyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition processes. The compound’s ability to interact with biological molecules allows it to modulate various biochemical pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative with a phenyl group instead of a pyrrolidine ring.

    Methylboronic acid: A simpler boronic acid with a methyl group.

    (4-(Pyrrolidin-1-yl)butyl)boronic acid: A structurally similar compound with an additional carbon in the alkyl chain.

Uniqueness

(3-(Pyrrolidin-1-yl)propyl)boronic acid is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This structural feature enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .

Properties

CAS No.

732942-28-8

Molecular Formula

C7H16BNO2

Molecular Weight

157.02 g/mol

IUPAC Name

3-pyrrolidin-1-ylpropylboronic acid

InChI

InChI=1S/C7H16BNO2/c10-8(11)4-3-7-9-5-1-2-6-9/h10-11H,1-7H2

InChI Key

LKUQGGVRRAHOGT-UHFFFAOYSA-N

Canonical SMILES

B(CCCN1CCCC1)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.